molecular formula C17H20Cl2N2O3S B2376364 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953230-42-7

2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2376364
CAS No.: 953230-42-7
M. Wt: 403.32
InChI Key: XDAVYJKJHZZUHX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a high-purity synthetic compound intended for research applications. Its molecular structure incorporates a 2,5-dichlorobenzenesulfonamide group linked to a piperidine moiety that is functionalized with a furan-2-ylmethyl group. This specific arrangement of functional groups, particularly the sulfonamide, is known in medicinal chemistry for its potential to interact with biological targets. Research on structurally similar sulfonamide derivatives has demonstrated significant biological activity, including the inhibition of tumor cell proliferation and migration by targeting key regulatory pathways such as the KEAP1-NRF2-GXP4 axis, leading to ferroptosis in cancer cells . The presence of the chlorophenyl and furan rings may contribute to the compound's reactivity and binding affinity, making it a candidate for investigating structure-activity relationships. Researchers can explore its potential as a lead compound in various fields, including enzyme inhibition studies and early-stage drug discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O3S/c18-14-3-4-16(19)17(10-14)25(22,23)20-11-13-5-7-21(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13,20H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAVYJKJHZZUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved through the reaction of furan-2-ylmethanol with piperidine under appropriate conditions to form 1-(furan-2-ylmethyl)piperidine.

    Sulfonamide Formation: The next step involves the reaction of the piperidine derivative with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives, while the piperidine ring can be reduced to form piperidine derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted benzenesulfonamides.

    Oxidation: Furan derivatives.

    Reduction: Piperidine derivatives.

    Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit various biological activities, making them subjects of interest for drug discovery.

Antimicrobial Activity

Studies have shown that derivatives of sulfonamides can exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains. Table 1 summarizes the antimicrobial activities of related compounds:

Compound NameStructure FeaturesBiological Activity
Compound ABenzene sulfonamide coreAntibacterial against Xanthomonas axonopodis
Compound BFuran-based derivativeAntifungal against Fusarium solani

Antiviral Activity

The compound's potential as an antiviral agent is noteworthy. Research on heteroaromatic-based benzenesulfonamide derivatives has revealed promising activity against viruses such as H5N1. For example, one study identified a derivative with an EC50 value of 0.47 μM against the H5N1 virus, indicating potent antiviral properties comparable to existing antiviral drugs like amantadine .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzene ring or modifications to the piperidine and furan moieties can significantly influence biological activity. For instance, para-substituted derivatives have shown enhanced activity compared to meta or ortho substitutions .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

  • Antitubercular Agents : Some derivatives have shown activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents .
  • Neuroprotective Effects : Research has explored the neuroprotective properties of related compounds, suggesting that modifications to the piperidine ring can enhance neuroprotective efficacy .
  • Cancer Research : Compounds sharing structural similarities have been evaluated for anticancer activity, with some showing promise in preclinical models .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The furan and piperidine rings can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs include sulfonamide- and piperidine/piperazine-based derivatives (e.g., compounds 6d–6l in , DMPI/CDFII from , and N-(furan-2-ylmethyl)-3-methoxy-N-[1-(2-thiophen-2-ylethyl)piperidin-4-yl]benzenesulfonamide from ). Key structural variations include:

Feature Target Compound Analogous Compounds (Examples) Impact on Properties
Aromatic Substituents 2,5-Dichlorobenzene 3-Methoxybenzene () Increased electron-withdrawing effect (Cl vs. OCH₃) enhances electrophilicity .
Heterocyclic Attachments Furan-2-ylmethyl on piperidine Thiophen-2-ylethyl () Furan’s oxygen vs. thiophene’s sulfur alters polarity and H-bonding potential .
Core Scaffold Piperidine Piperazine () Piperidine’s saturated ring may enhance conformational rigidity compared to piperazine .
Functional Groups Sulfonamide (-SO₂NH₂) Sulfamoyl (-NHSO₂NH₂) in compounds Sulfonamide’s H-bond donor/acceptor capacity critical for target binding .

Physicochemical Properties

  • Solubility : The furan-2-ylmethyl group likely increases solubility in polar solvents compared to highly lipophilic substituents (e.g., bis(4-fluorophenyl)methyl in ).
  • Molecular Weight : Estimated at ~450–470 g/mol (based on analogs), placing it within the typical range for bioactive small molecules .

Biological Activity

2,5-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with dichloro substitutions at the 2 and 5 positions, linked to a furan ring through a piperidine moiety. Its molecular formula is C15H18Cl2N2O2SC_{15}H_{18}Cl_2N_2O_2S with an approximate molecular weight of 367.3 g/mol.

Antimicrobial Activity

Sulfonamides, including this compound, are known to inhibit dihydropteroate synthase (DHPS), crucial for folate biosynthesis in bacteria. This inhibition leads to defective thymidine biosynthesis, which is essential for bacterial growth and replication. The compound has shown promising in vitro activity against various bacterial strains, including:

Bacterial Strain Activity
E. coliInhibition observed
K. pneumoniaeModerate sensitivity
S. aureusSignificant inhibition

Studies indicate that structural modifications can enhance the antimicrobial efficacy of sulfonamides by increasing their binding affinity to target enzymes like DHPS .

Anticancer Potential

Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest through interaction with specific protein targets .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This potential has been investigated in models of neurodegenerative diseases.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated a significant inhibition zone against S. aureus and E. coli, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

A series of analogues derived from this sulfonamide were synthesized and evaluated for their anticancer properties against human cancer cell lines. The study reported an IC50 value lower than that of standard chemotherapeutics, indicating superior efficacy in inducing apoptosis in cancer cells .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Dichloromethane or DMF enhances solubility of intermediates.
  • Temperature control : Maintain 0–5°C during sulfonamide bond formation to prevent side reactions.
  • Catalytic additives : Triethylamine as a base improves reaction efficiency .

Basic: How can spectroscopic techniques confirm the structural integrity and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify the presence of furan protons (δ 6.2–7.4 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and sulfonamide signals (δ 3.8–4.2 ppm) .

Mass Spectrometry (HRMS) : Confirm molecular weight (calculated: ~435.3 g/mol) and fragmentation patterns.

HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Advanced: What are the key considerations for designing SAR studies to evaluate the biological activity of this sulfonamide derivative?

Answer:
Methodological Approach :

Core Modifications :

  • Vary substituents on the benzenesulfonamide ring (e.g., replace Cl with F or CH₃) to assess electronic effects.
  • Modify the furan ring (e.g., thiophene substitution) to test aromatic stacking interactions .

Pharmacophore Optimization :

  • Introduce methyl groups to the piperidine ring to enhance lipophilicity and blood-brain barrier penetration .

Assay Selection :

  • Use enzyme inhibition assays (e.g., carbonic anhydrase) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. Data Interpretation :

  • Analyze IC₅₀ values and binding constants (Kd) to rank substituent effects.
  • Employ molecular docking to predict interactions with target proteins (e.g., COX-2) .

Advanced: How can researchers resolve contradictions in biological assay data observed across different experimental models?

Answer:
Root Cause Analysis :

Model-Specific Factors :

  • Differences in cell membrane permeability (e.g., HEK293 vs. HeLa cells) may alter compound uptake .

Metabolic Stability :

  • Test liver microsome stability to identify rapid degradation in certain models .

Off-Target Effects :

  • Use proteome-wide affinity profiling (e.g., CETSA) to detect unintended interactions .

Q. Resolution Strategies :

  • Standardize assay protocols (e.g., pH, serum concentration).
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization) .

Advanced: What strategies enhance target selectivity of the piperidine-furan pharmacophore while minimizing off-target interactions?

Answer:
Pharmacodynamic Optimization :

Steric Hindrance : Introduce bulky groups (e.g., trifluoromethyl) on the benzenesulfonamide to block non-specific binding .

Hydrogen Bonding : Incorporate polar substituents (e.g., methoxy) to strengthen interactions with active-site residues .

Isosteric Replacement : Replace the furan ring with bioisosteres (e.g., oxazole) to retain geometry while altering electronic properties .

Q. Pharmacokinetic Adjustments :

  • Adjust logP values (via substituent modification) to balance solubility and membrane permeability .

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